Sulfosuccinimidobiotin

Beschreibung

The exact mass of the compound Sulfosuccinimidobiotin is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Imides - Succinimides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Sulfosuccinimidobiotin suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Sulfosuccinimidobiotin including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

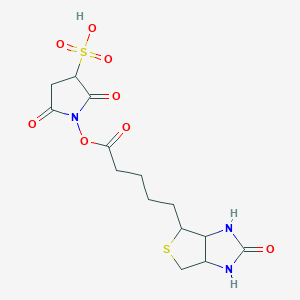

IUPAC Name |

2,5-dioxo-1-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoyloxy]pyrrolidine-3-sulfonic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N3O8S2/c18-10-5-9(27(22,23)24)13(20)17(10)25-11(19)4-2-1-3-8-12-7(6-26-8)15-14(21)16-12/h7-9,12H,1-6H2,(H2,15,16,21)(H,22,23,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCZTUBHUGXHSKE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(=O)N(C1=O)OC(=O)CCCCC2C3C(CS2)NC(=O)N3)S(=O)(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N3O8S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90909396 |

Source

|

| Record name | 1-{[5-(2-Hydroxy-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-6-yl)pentanoyl]oxy}-2,5-dioxopyrrolidine-3-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90909396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

421.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105248-43-9 |

Source

|

| Record name | Biotinyl-N-hydroxysulfosuccinimide ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105248439 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-{[5-(2-Hydroxy-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-6-yl)pentanoyl]oxy}-2,5-dioxopyrrolidine-3-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90909396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Biotin-Streptavidin Interaction for Detection Assays

Executive Summary

The interaction between biotin (Vitamin B7) and the protein streptavidin is the strongest known non-covalent biological interaction.[1][2] This remarkable affinity, characterized by a dissociation constant (Kd) in the femtomolar range (≈10⁻¹⁴ to 10⁻¹⁵ M), forms the basis of a powerful and versatile toolset for biological detection, purification, and immobilization.[1][2][3] This guide provides a comprehensive technical overview of the biotin-streptavidin system, from its molecular underpinnings to its practical application in various detection assays. It is intended for researchers, scientists, and drug development professionals seeking to leverage this robust technology for enhanced sensitivity and specificity in their experimental workflows.

The Molecular Basis of an Extraordinarily Strong Interaction

The near-irreversible bond between biotin and streptavidin is a result of a combination of factors, including hydrogen bonds, van der Waals forces, and the hydrophobic effect, creating a highly specific and stable complex.[4] This interaction is remarkably resistant to extremes of pH, temperature, organic solvents, and other denaturing agents, making it a reliable tool in a wide range of experimental conditions.[1][5][6]

Structural Hallmarks of the Key Players

-

Streptavidin: A tetrameric protein isolated from the bacterium Streptomyces avidinii, with a total molecular weight of approximately 53-60 kDa.[1][2][3] Each of the four identical subunits has a binding site for one molecule of biotin.[1][3] The monomeric unit is composed of eight antiparallel β-strands that form a β-barrel structure.[2] A key feature of the binding site is a conserved tryptophan residue (Trp120) from an adjacent subunit, which contributes significantly to the high-affinity interaction.[2][7]

-

Biotin: A small, water-soluble vitamin that can be chemically conjugated to a variety of biomolecules, such as antibodies, nucleic acids, and proteins, without significantly altering their biological activity.[5] This process is known as biotinylation.

Core Reagents and the Principle of Detection

The versatility of the biotin-streptavidin system lies in its modularity. A biomolecule of interest is first "tagged" with biotin. This biotinylated molecule can then be detected by a streptavidin molecule that has been conjugated to a reporter molecule, such as an enzyme or a fluorophore.

Biotinylation: Tagging the Molecule of Interest

The process of covalently attaching biotin to a target molecule is a critical first step. The most common method involves the use of an N-hydroxysuccinimide (NHS) ester of biotin, which reacts with primary amines (-NH2) on proteins and other molecules. The choice of biotinylation reagent can be tailored to the specific application, with options for varying spacer arm lengths to minimize steric hindrance.

Streptavidin Conjugates: The Detection Moiety

Streptavidin can be conjugated to a wide array of reporter molecules, enabling various detection strategies. Common conjugates include:

-

Enzymes: Horseradish peroxidase (HRP) and alkaline phosphatase (AP) are frequently used.[8] These enzymes catalyze chromogenic, fluorogenic, or chemiluminescent reactions, providing a measurable signal.

-

Fluorophores: A broad spectrum of fluorescent dyes can be attached to streptavidin for use in applications like flow cytometry and immunofluorescence.

Applications in Key Detection Assays

The biotin-streptavidin system is a cornerstone of many widely used detection techniques, offering significant signal amplification and enhanced sensitivity.

Enzyme-Linked Immunosorbent Assay (ELISA)

In a typical sandwich ELISA, a capture antibody is immobilized on a microplate well. The antigen-containing sample is added, followed by a biotinylated detection antibody. Finally, streptavidin-HRP or streptavidin-AP is introduced, which binds to the biotinylated detection antibody. The addition of a substrate results in a colorimetric or chemiluminescent signal that is proportional to the amount of antigen present.[9]

Caption: Sequential blocking of endogenous biotin.

Buffer Selection and Other Practical Tips

-

Avoid Biotin in Buffers: Do not use buffers containing biotin, such as RPMI 1640, or supplements like fetal bovine serum (FBS), which can contain variable amounts of biotin. [10][11]* Blocking Agents: For Western blotting, limit the use of non-fat dry milk or casein to the initial blocking step, as they can contain residual biotin. [10]* Titration is Key: Always perform a titration of both the biotinylated antibody and the streptavidin conjugate to determine the optimal concentrations for your specific assay, maximizing the signal-to-noise ratio. [11]

Troubleshooting Common Issues

| Problem | Potential Cause | Recommended Solution |

| High Background | Endogenous biotin present in the sample. | Implement an endogenous biotin blocking protocol. [12][13] |

| Non-specific binding of streptavidin conjugate. | Increase the number and duration of wash steps. Optimize the concentration of the streptavidin conjugate. | |

| Biotin contamination in buffers or blocking agents. | Use biotin-free buffers and reagents. [10] | |

| Weak or No Signal | Suboptimal concentration of biotinylated antibody or streptavidin conjugate. | Titrate both reagents to find the optimal working concentrations. [11] |

| Inefficient biotinylation of the probe. | Verify the biotinylation efficiency and consider using a different biotinylation reagent or protocol. | |

| Steric hindrance preventing the interaction. | Consider using a biotinylation reagent with a longer spacer arm. |

Concluding Remarks

The biotin-streptavidin interaction provides an exceptionally robust and versatile platform for a multitude of detection assays. Its high affinity, specificity, and stability have made it an indispensable tool in modern life science research and drug development. By understanding the fundamental principles of this interaction and implementing sound experimental design, including appropriate controls and optimization steps, researchers can harness the full potential of this powerful technology to achieve highly sensitive and reliable results.

References

- Mechanics of the streptavidin/biotin interaction. (2020-10-01). Elektronische Hochschulschriften der LMU München.

- Streptavidin-biotin binding in the presence of a polymer spacer: a theoretical description. AIP Publishing.

- Streptavidin-Biotin System. MedchemExpress.com.

- Streptavidin-HRP | IHC, WB reagent. Hello Bio.

- eBioscience™ Streptavidin PE. Fisher Scientific.

- Biotin-Streptavidin Conjug

- Pierce™ Streptavidin Magnetic Beads. Thermo Fisher Scientific.

- Understanding differences in streptavidin-biotin binding. (2020-03-25). Beckman Institute - University of Illinois.

- Chemistry of Biotin–Streptavidin and the Growing Concern of an Emerging Biotin Interference in Clinical Immunoassays. (2019).

- Block endogenous biotin. Thermo Fisher Scientific.

- How Does Streptavidin Work? Function, Structure, & Uses. (2022-10-10). Excedr.

- Avidin-Biotin Interaction. Thermo Fisher Scientific - US.

- Streptavidin. Wikipedia.

- Tips for Biotin, Avidin, & Streptavidin. Rockland.

- Avidin-Biotin Complex Method for IHC Detection. Thermo Fisher Scientific - US.

- ReadyProbes Avidin/Biotin and Streptavidin/Biotin Blocking Solution (1X) Product Information Sheet. (2020-05-04). Fisher Scientific.

- Streptavidin-Biotin Immunostaining of Paraffin-Embedded Tissue Sections. Bio-Rad Antibodies.

- Biotin's Lessons in Drug Design.

- Dissociation kinetics of the streptavidin-biotin interaction measured using direct electrospray ionization mass spectrometry analysis. PubMed.

- Troubleshooting of Direct ELISA with Streptavidin.

- Sandwich ELISA (Colorimetric) – Biotin/Streptavidin Detection Protocol. Bio-Techne.

- Sandwich ELISA with Streptavidin-biotin Detection.

Sources

- 1. Avidin-Biotin Interaction | Thermo Fisher Scientific - TW [thermofisher.com]

- 2. Streptavidin - Wikipedia [en.wikipedia.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Mechanics of the streptavidin/biotin interaction [edoc.ub.uni-muenchen.de]

- 6. Avidin-Biotin Complex Method for IHC Detection | Thermo Fisher Scientific - TW [thermofisher.com]

- 7. How Does Streptavidin Work? Function, Structure, & Uses [excedr.com]

- 8. Streptavidin-HRP | IHC, WB reagent | Hello Bio [hellobio.com]

- 9. antibody-creativebiolabs.com [antibody-creativebiolabs.com]

- 10. Tips for Biotin, Avidin, & Streptavidin | Rockland [rockland.com]

- 11. lumiprobe.com [lumiprobe.com]

- 12. documents.thermofisher.com [documents.thermofisher.com]

- 13. assets.fishersci.com [assets.fishersci.com]

Methodological & Application

Mastering Amine Biotinylation: A Detailed Guide to Labeling with Sulfo-NHS-Biotin

Introduction: The Power of Targeted Biotinylation

In the landscape of molecular biology and drug development, the precise labeling of proteins and other biomolecules is paramount for elucidating their function, interactions, and localization. Biotinylation, the process of covalently attaching biotin to a molecule of interest, has emerged as a cornerstone technique due to the extraordinarily high affinity of biotin for avidin and its derivatives like streptavidin. This interaction, one of the strongest non-covalent bonds known in nature, provides a versatile and robust handle for detection, purification, and immobilization.

Among the various biotinylation reagents available, Sulfo-NHS-biotin (Sulfosuccinimidyl-2-(biotinamido)-ethyl-1,3-dithiopropionate) stands out for its specificity towards primary amines (-NH2) and its enhanced water solubility.[1][2][3] The addition of a sulfonate group on the N-hydroxysuccinimide (NHS) ring renders the molecule soluble in aqueous buffers, eliminating the need for organic solvents like DMSO or DMF which can be detrimental to protein structure and function.[1][2][3] Furthermore, its water-solubility makes it membrane-impermeable, a key feature for selectively labeling cell surface proteins.[1][2][3]

This comprehensive guide provides researchers, scientists, and drug development professionals with a deep dive into the principles and protocols for successfully labeling primary amine-containing molecules with Sulfo-NHS-biotin. We will explore the underlying chemistry, critical experimental parameters, step-by-step protocols for both in-solution and on-cell labeling, and methods for quantifying the degree of biotinylation, empowering you to confidently apply this powerful technique in your research.

I. The Chemistry of Amine-Reactive Biotinylation

The success of any labeling experiment hinges on a fundamental understanding of the chemical reaction involved. Sulfo-NHS-biotin leverages the reactivity of the N-hydroxysuccinimide ester group towards primary amines, which are readily available on proteins at the N-terminus of each polypeptide chain and on the side chain of lysine (K) residues.[1][2][3][4]

The reaction proceeds via a nucleophilic attack of the unprotonated primary amine on the ester group of Sulfo-NHS-biotin. This results in the formation of a stable amide bond and the release of the Sulfo-NHS leaving group.[4][5]

Figure 1. Reaction mechanism of Sulfo-NHS-biotin with a primary amine.

The efficiency of this reaction is highly dependent on pH. The reaction should be performed in a pH range of 7-9 to ensure that a sufficient proportion of the primary amines are in their deprotonated, nucleophilic state.[1][2][3][4]

II. Critical Parameters for Successful Biotinylation

Careful consideration of the following experimental parameters is crucial for achieving optimal and reproducible biotinylation results.

A. Buffer Composition: The Foundation of the Reaction

The choice of reaction buffer is arguably the most critical factor. The buffer must be free of extraneous primary amines that would compete with the target molecule for reaction with the Sulfo-NHS-biotin.

Table 1: Recommended and Incompatible Buffers for Sulfo-NHS-Biotin Labeling

| Recommended Buffers | Incompatible Buffers (Contain Primary Amines) |

| Phosphate-Buffered Saline (PBS), pH 7.2-8.0 | Tris-Buffered Saline (TBS) |

| HEPES | Glycine |

| Bicarbonate/Carbonate Buffer, pH 8.0-9.0 | Ammonium-containing buffers |

If your molecule of interest is in an incompatible buffer, a buffer exchange step via dialysis or desalting column is mandatory prior to initiating the biotinylation reaction.[5][6]

B. Molar Ratio of Biotin Reagent to Target Molecule

The degree of biotin incorporation can be controlled by adjusting the molar ratio of Sulfo-NHS-biotin to the target molecule. A higher molar excess of the biotin reagent will generally result in a higher degree of labeling. However, excessive labeling can potentially compromise the biological activity of the molecule. Therefore, it is often necessary to empirically determine the optimal molar ratio for a specific application.

For antibodies, a 20-fold molar excess typically results in the incorporation of 4-6 biotin molecules per antibody when the antibody concentration is 1-10 mg/mL.[3] For more dilute protein solutions, a higher molar excess may be required to achieve the same level of incorporation.[3] It is advisable to test a range of molar ratios (e.g., 5:1, 10:1, 20:1, 50:1) to find the optimal balance between labeling efficiency and preservation of function.[6]

C. Reaction Time and Temperature

The biotinylation reaction can be carried out at room temperature (typically for 30-60 minutes) or on ice (for 2 hours or longer).[2][3][4][5] Lower temperatures can be beneficial for sensitive proteins to minimize degradation, while room temperature reactions proceed more rapidly. The incubation time can be extended without significant harm, other than the potential for protein degradation or microbial growth.[2][3][5]

D. Reagent Stability and Handling

Sulfo-NHS-biotin is moisture-sensitive.[1][2][5] It is crucial to store the reagent at -20°C with a desiccant.[1][2][5] Before opening the vial, it must be equilibrated to room temperature to prevent moisture condensation, which can hydrolyze the NHS ester and render it inactive.[1][2][5][6]

Crucially, Sulfo-NHS-biotin solutions should be prepared fresh immediately before use. [2][5] The NHS-ester moiety readily hydrolyzes in aqueous solutions, so stock solutions should not be prepared for storage.[2][5]

III. Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the biotinylation of proteins in solution and on the cell surface.

A. Protocol 1: Biotinylation of Proteins in Solution

This protocol is suitable for labeling purified proteins, antibodies, and other amine-containing macromolecules.

Figure 2. Workflow for biotinylating proteins in solution.

Materials:

-

Purified protein in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

-

Sulfo-NHS-biotin

-

Ultrapure water

-

Reaction buffer (e.g., PBS, pH 7.2-8.0)

-

Quenching buffer (e.g., 1M Tris-HCl, pH 7.5)

-

Desalting column or dialysis cassette for purification

Procedure:

-

Protein Preparation:

-

Preparation of Sulfo-NHS-Biotin Solution:

-

Allow the vial of Sulfo-NHS-biotin to equilibrate to room temperature before opening.[5]

-

Immediately before use, prepare a 10 mM solution of Sulfo-NHS-biotin in ultrapure water.[2][5] For example, dissolve 2.2 mg of Sulfo-NHS-biotin in 500 µL of water.[5] Vortex briefly to ensure complete dissolution. Discard any unused solution.[2][5]

-

-

Biotinylation Reaction:

-

Calculate the required volume of the 10 mM Sulfo-NHS-biotin solution to add to your protein solution to achieve the desired molar excess.

-

Add the calculated volume of Sulfo-NHS-biotin to the protein solution and mix gently.

-

Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.[4][5]

-

-

Quenching the Reaction (Optional but Recommended):

-

To stop the reaction, a quenching buffer containing primary amines can be added. Add a final concentration of 50-100 mM Tris or glycine and incubate for 15 minutes at room temperature.

-

-

Purification of the Biotinylated Protein:

-

Storage:

-

Store the purified biotinylated protein under the same conditions as the unlabeled protein.

-

B. Protocol 2: Biotinylation of Cell Surface Proteins

This protocol is designed for labeling proteins on the surface of living cells, leveraging the membrane-impermeable nature of Sulfo-NHS-biotin.

Materials:

-

Cells in suspension or adherent cells

-

Ice-cold PBS, pH 8.0

-

Sulfo-NHS-biotin

-

Quenching Buffer (PBS with 100 mM glycine)

Procedure:

-

Cell Preparation:

-

Wash the cells (either in suspension or adherent) three times with ice-cold PBS (pH 8.0) to completely remove any amine-containing culture media and serum proteins.[1][7]

-

For cells in suspension, resuspend them at a concentration of approximately 25 x 10^6 cells/mL in ice-cold PBS, pH 8.0.[1][7] For adherent cells, add enough ice-cold PBS, pH 8.0 to cover the cell monolayer.

-

-

Preparation of Sulfo-NHS-Biotin Solution:

-

As in the previous protocol, allow the Sulfo-NHS-biotin to come to room temperature and prepare a fresh solution immediately before use.

-

-

Biotinylation Reaction:

-

Add Sulfo-NHS-biotin to the cell suspension or the PBS covering the adherent cells to a final concentration of 2-5 mM.[1][2][7]

-

Incubate the reaction for 30 minutes at room temperature.[1] For temperature-sensitive applications or to minimize internalization of the biotin label, the incubation can be performed at 4°C.[1][3]

-

-

Quenching the Reaction:

-

To quench the reaction and remove excess biotin reagent, wash the cells three times with a quenching buffer (e.g., PBS containing 100 mM glycine).[1]

-

-

Downstream Processing:

-

The biotinylated cells are now ready for downstream applications such as cell lysis, immunoprecipitation, or flow cytometry.

-

IV. Quantification of Biotin Incorporation: The HABA Assay

After biotinylating your molecule, it is often necessary to determine the degree of labeling. The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is a common colorimetric method for quantifying biotin incorporation.[5]

The principle of the HABA assay is based on the displacement of the HABA dye from the avidin-HABA complex by biotin. The avidin-HABA complex is colored and absorbs light at 500 nm. When a biotinylated sample is added, the biotin displaces the HABA dye due to its much higher affinity for avidin. This causes a decrease in absorbance at 500 nm, which is proportional to the amount of biotin in the sample.[5]

Table 2: Key Steps in the HABA Assay

| Step | Description |

| 1. Prepare HABA/Avidin Solution | A pre-mixed solution of HABA and avidin is prepared in a suitable buffer like PBS.[5] |

| 2. Measure Initial Absorbance | The absorbance of the HABA/Avidin solution is measured at 500 nm.[5] |

| 3. Add Biotinylated Sample | The purified biotinylated protein sample is added to the HABA/Avidin solution.[5] |

| 4. Measure Final Absorbance | After a brief incubation, the absorbance is measured again at 500 nm. The decrease in absorbance is used to calculate the biotin concentration.[5] |

Important Note: It is absolutely essential to remove all non-reacted biotin from the sample before performing the HABA assay, as free biotin will interfere with the measurement and lead to an overestimation of biotin incorporation.[5]

V. Troubleshooting Common Issues

Table 3: Troubleshooting Guide for Sulfo-NHS-Biotin Labeling

| Problem | Possible Cause | Solution |

| Low or no biotinylation | Incompatible buffer containing primary amines. | Perform buffer exchange into an amine-free buffer like PBS.[6] |

| Inactive Sulfo-NHS-biotin due to hydrolysis. | Always use freshly prepared Sulfo-NHS-biotin solution.[2][5] Ensure the reagent was stored properly and brought to room temperature before opening.[1][2][5][6] | |

| Insufficient molar excess of biotin reagent. | Increase the molar ratio of Sulfo-NHS-biotin to the target molecule.[3][6] | |

| Loss of protein activity | Excessive biotinylation at or near the active site. | Reduce the molar excess of Sulfo-NHS-biotin used in the reaction. |

| Harsh reaction conditions. | Perform the incubation on ice to minimize protein degradation. | |

| High background in downstream assays | Incomplete removal of excess biotin. | Ensure thorough purification of the biotinylated molecule using a desalting column or dialysis.[5] |

Conclusion

Sulfo-NHS-biotin is a powerful and versatile reagent for the targeted labeling of primary amine-containing molecules. By understanding the underlying chemistry and carefully controlling the experimental parameters, researchers can achieve efficient and reproducible biotinylation for a wide range of applications. This guide provides the foundational knowledge and practical protocols to empower scientists to confidently and successfully implement this essential technique in their research endeavors.

References

-

G-Biosciences. (n.d.). HOOK™ Sulfo-NHS-Biotin, For the coupling of biotin to protein amine groups (Cat. # BS-06). Retrieved from [Link]

-

Sharma, S., & Chatterjee, S. (2017). Reversible biotinylation of purified proteins for measuring protein–protein interactions. MethodsX, 4, 184-189. [Link]

-

G-Biosciences. (n.d.). Sulfo-NHS-SS-Biotin. Retrieved from [Link]

Sources

- 1. assets.fishersci.com [assets.fishersci.com]

- 2. store.sangon.com [store.sangon.com]

- 3. store.sangon.com [store.sangon.com]

- 4. broadpharm.com [broadpharm.com]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. Reversible biotinylation of purified proteins for measuring protein–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. documents.thermofisher.com [documents.thermofisher.com]

Mastering Protein Interactions: A Senior Application Scientist's Guide to Sulfo-NHS-Biotin in Immunoprecipitation and Pull-Down Assays

For researchers, scientists, and drug development professionals navigating the intricate world of protein interactions, the ability to specifically label and subsequently isolate proteins of interest is paramount. This guide provides an in-depth exploration of Sulfo-NHS-biotin, a powerful tool for elucidating these interactions through immunoprecipitation and pull-down assays. Here, we move beyond simple instructions, delving into the rationale behind experimental choices to empower you with the expertise to design and execute robust and reliable experiments.

The Scientific Foundation: Understanding Sulfo-NHS-Biotin

Biotin (Vitamin H) exhibits an exceptionally high affinity for avidin and streptavidin, forming one of the strongest known non-covalent biological interactions.[1] This principle is the cornerstone of biotin-based purification and detection methods. Sulfo-NHS-biotin (Sulfosuccinimidyl-6-(biotinamido)hexanoate) is an amine-reactive biotinylation reagent that offers distinct advantages for studying protein interactions.[2]

The key features of Sulfo-NHS-biotin are its N-hydroxysulfosuccinimide (Sulfo-NHS) ester and the addition of a sulfonate group. The Sulfo-NHS ester readily reacts with primary amines (-NH2), such as the side chain of lysine residues and the N-terminus of polypeptides, to form stable amide bonds.[1][2][3] The presence of the negatively charged sulfonate group renders the molecule water-soluble and, crucially, membrane-impermeable.[2] This property is particularly advantageous for selectively labeling cell surface proteins, as the reagent will not cross the plasma membrane to interact with intracellular proteins.[1][4]

Key Advantages of Sulfo-NHS-Biotin:

-

Specificity for Surface Proteins: Its membrane impermeability allows for the targeted labeling of proteins exposed on the cell surface, a critical aspect for studying receptor-ligand interactions and cell signaling events.[1][2]

-

Aqueous Solubility: Unlike its non-sulfonated counterpart (NHS-biotin), Sulfo-NHS-biotin dissolves readily in aqueous buffers, eliminating the need for organic solvents like DMSO or DMF that can be detrimental to protein structure and cell viability.[2][5]

-

Strong and Stable Interaction: The biotin tag allows for highly specific and robust capture of labeled proteins using avidin or streptavidin-conjugated matrices.[1]

The Chemistry of Labeling: A Covalent Bond

The fundamental reaction involves the nucleophilic attack of a primary amine on the Sulfo-NHS ester of the biotin molecule. This results in the formation of a stable amide bond and the release of Sulfo-NHS as a byproduct.[3]

Caption: Reaction of Sulfo-NHS-Biotin with a primary amine on a protein.

Application Note I: Cell Surface Protein Immunoprecipitation

This application focuses on the identification and isolation of cell surface proteins that interact with a specific antibody. By first biotinylating the cell surface, we can subsequently use the biotin tag to purify the antibody-protein complex.

Experimental Workflow:

Caption: Workflow for cell surface protein immunoprecipitation using Sulfo-NHS-Biotin.

Detailed Protocol:

Materials:

-

Cells of interest cultured to appropriate confluency

-

Sulfo-NHS-biotin

-

Ice-cold Phosphate-Buffered Saline (PBS), pH 8.0

-

Lysis Buffer (e.g., RIPA buffer with protease inhibitors)

-

Primary antibody specific to the protein of interest

-

Protein A/G agarose or magnetic beads

-

Streptavidin agarose or magnetic beads

-

Elution Buffer (e.g., SDS-PAGE sample buffer)

Procedure:

-

Cell Preparation: Wash cultured cells three times with ice-cold PBS (pH 8.0) to remove any amine-containing media components.[1][2] It is critical to perform all subsequent steps on ice to minimize protein internalization and degradation.[7]

-

Biotinylation:

-

Immediately before use, prepare a 10 mM solution of Sulfo-NHS-biotin in water.[5] Expert Tip: Sulfo-NHS-biotin is moisture-sensitive and the NHS-ester moiety readily hydrolyzes.[5] Prepare the solution fresh and discard any unused portion.

-

Resuspend the cells in ice-cold PBS (pH 8.0) at a concentration of approximately 25 x 10^6 cells/mL.[1][2]

-

Add the Sulfo-NHS-biotin solution to a final concentration of 2-5 mM.[1][2] The optimal concentration may need to be determined empirically.

-

-

Quenching:

-

Cell Lysis:

-

Lyse the cells by adding ice-cold Lysis Buffer and incubating on ice for 30 minutes with periodic vortexing.

-

Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.[8]

-

-

Immunoprecipitation:

-

Add the primary antibody to the clarified lysate and incubate for 2-4 hours or overnight at 4°C with gentle rotation.

-

Add Protein A/G beads and incubate for an additional 1-2 hours at 4°C.

-

Wash the beads three to five times with Lysis Buffer.

-

-

Elution and Pull-Down:

-

Elute the immunoprecipitated complexes from the Protein A/G beads according to the bead manufacturer's instructions.

-

Incubate the eluate with streptavidin beads for 1-2 hours at 4°C to capture the biotinylated protein complexes.

-

Wash the streptavidin beads three to five times with Lysis Buffer.

-

-

Analysis:

-

Elute the captured proteins from the streptavidin beads by boiling in SDS-PAGE sample buffer.

-

Analyze the eluate by Western blotting using an antibody against the protein of interest or its interaction partners.

-

Application Note II: Biotin-Based Pull-Down Assay for Protein-Protein Interactions

This application is designed to identify unknown protein interaction partners of a "bait" protein. The bait protein is first biotinylated, and then used to "pull down" its interacting "prey" proteins from a cell lysate.

Experimental Workflow:

Caption: Workflow for a biotin-based pull-down assay.

Detailed Protocol:

Materials:

-

Purified "bait" protein

-

Sulfo-NHS-biotin

-

Amine-free buffer (e.g., PBS, pH 7.2-8.0)

-

Desalting column or dialysis cassette

-

Cell lysate containing "prey" proteins

-

Streptavidin agarose or magnetic beads

-

Wash Buffer (e.g., PBS with 0.1% Tween-20)

-

Elution Buffer (e.g., SDS-PAGE sample buffer or a solution with high salt and low pH)

Procedure:

-

Protein Preparation:

-

Biotinylation:

-

Prepare a 10 mM solution of Sulfo-NHS-biotin in water immediately before use.[5]

-

Calculate the required volume of Sulfo-NHS-biotin solution to achieve a desired molar excess over the protein. A 20-fold molar excess is a good starting point, but this should be optimized.[10]

-

Add the Sulfo-NHS-biotin solution to the protein and incubate for 30-60 minutes at room temperature or 2 hours on ice.[5]

-

-

Removal of Excess Biotin:

-

Pull-Down:

-

Incubate the biotinylated bait protein with the cell lysate for 1-3 hours at 4°C with gentle rotation.

-

Add streptavidin beads and incubate for an additional 1-2 hours at 4°C.

-

Wash the beads extensively with Wash Buffer to remove non-specific binding proteins.

-

-

Elution and Analysis:

-

Elute the captured protein complexes. For subsequent analysis by mass spectrometry, it is often preferable to use a non-denaturing elution method, such as competitive elution with free biotin, or a cleavable biotin analog like Sulfo-NHS-SS-Biotin.[4][11] For Western blotting, elution by boiling in SDS-PAGE sample buffer is sufficient.

-

Analyze the eluate to identify the interacting prey proteins.

-

Quantitative Data and Considerations

| Parameter | Recommendation | Rationale |

| Reaction pH | 7-9 | NHS esters react efficiently with primary amines in this pH range.[1][2] Higher pH increases the reaction rate but also the rate of hydrolysis of the Sulfo-NHS-ester.[10][12] |

| Molar Excess of Biotin | 12 to 20-fold for concentrated protein solutions (10 mg/mL); higher for dilute solutions.[10] | Ensures efficient labeling without excessive modification that could alter protein function. |

| Incubation Time | 30-60 minutes at room temperature or 2 hours on ice.[5] | Provides sufficient time for the reaction to proceed to completion. Incubation on ice can help preserve protein stability. |

| Quenching Agent | 25-100 mM Glycine or Tris.[6][10] | Contains primary amines that will react with and inactivate any excess Sulfo-NHS-biotin. |

Troubleshooting Common Issues

| Issue | Possible Cause | Solution |

| Low Biotinylation Efficiency | Presence of competing amines in the buffer. | Perform buffer exchange into an amine-free buffer like PBS.[9] |

| Inactive Sulfo-NHS-biotin reagent. | Use freshly prepared Sulfo-NHS-biotin solution. Store the solid reagent desiccated at -20°C.[5] | |

| Insufficient accessible primary amines on the protein. | Consider using a biotinylation reagent that targets a different functional group.[10] | |

| High Background in Pull-Down | Non-specific binding to streptavidin beads. | Pre-clear the lysate with streptavidin beads before adding the biotinylated bait. Increase the number and stringency of washes. |

| Insufficient removal of excess biotin. | Ensure complete removal of free biotin using a desalting column or extensive dialysis.[5] | |

| Protein Precipitation | High concentration of biotinylation reagent. | Optimize the molar excess of Sulfo-NHS-biotin. |

| Inappropriate buffer conditions. | Ensure the buffer is compatible with the protein's stability. |

References

-

HOOK™ Sulfo-NHS-Biotin, For the coupling of biotin to protein amine groups (Cat. # BS-06). G-Biosciences. [Link]

-

Cell Surface Protein Biotinylation and Analysis. Bio-protocol. [Link]

-

Sulpho-N-hydroxysuccinimide activated long chain biotin. A new microtitre plate assay for the determination of its stability at different pH values and its reaction rate with protein bound amino groups. PubMed. [Link]

-

Reversible biotinylation of purified proteins for measuring protein–protein interactions. PMC. [Link]

-

Biotinylation of Cell Surface Proteins. Bio-protocol. [Link]

-

Biotinylation of capture reagent E-learning video. YouTube. [Link]

-

Surface protein biotinylation. Protocols.io. [Link]

-

Transmembrane Domain Length of Influenza a Virus M2 Does Not Determine Its Non-Lipid Raft Localization. MDPI. [Link]

-

Sulfo-NHS-LC-Biotin Kit Protocol. Elabscience. [Link]

-

Direct Detection of Biotinylated Proteins by Mass Spectrometry. ResearchGate. [Link]

Sources

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. assets.fishersci.com [assets.fishersci.com]

- 3. apexbt.com [apexbt.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. bio-protocol.org [bio-protocol.org]

- 7. bio-protocol.org [bio-protocol.org]

- 8. mdpi.com [mdpi.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. assets.fishersci.com [assets.fishersci.com]

- 11. Reversible biotinylation of purified proteins for measuring protein–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Sulpho-N-hydroxysuccinimide activated long chain biotin. A new microtitre plate assay for the determination of its stability at different pH values and its reaction rate with protein bound amino groups - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Labeling of Proteins in Living Cells with Sulfo-NHS-Biotin

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles and techniques for biotinylating proteins on the surface of living cells using Sulfo-NHS-biotin. This guide is designed to provide not only step-by-step protocols but also the scientific rationale behind experimental choices to ensure robust and reproducible results.

Foundational Principles: The Chemistry and Advantages of Sulfo-NHS-Biotin for Live Cell Labeling

Biotinylation, the process of covalently attaching biotin to a molecule of interest, is a cornerstone technique in life sciences. The exceptionally high affinity of biotin for avidin and streptavidin (Kd ≈ 10-15 M) forms the basis for highly specific and sensitive detection and purification applications.[1] For the study of cell surface proteins in their native environment, the choice of biotinylation reagent is critical.

Sulfo-NHS-Biotin: A Superior Choice for Cell Surface Labeling

Sulfo-NHS-biotin (Sulfosuccinimidyl-2-(biotinamido)-ethyl-1,3-dithiopropionate) is an amine-reactive biotinylation reagent specifically designed for labeling proteins on the surface of living cells.[2][3] Its utility stems from two key chemical properties:

-

Membrane Impermeability: The addition of a sulfonate group (-SO3-) to the N-hydroxysuccinimide (NHS) ester ring renders the molecule water-soluble and negatively charged.[2][4] This charge prevents the reagent from passively crossing the intact plasma membrane of living cells, ensuring that biotinylation is restricted to extracellularly exposed protein domains.[5][6]

-

Amine Reactivity: The NHS ester moiety reacts efficiently with primary amines (-NH2), which are abundantly available on the side chains of lysine residues and the N-termini of polypeptides.[4][7] This reaction, occurring under physiological pH conditions (typically pH 7.2-8.0), forms a stable amide bond, covalently linking biotin to the target protein.[5][8]

The reaction of Sulfo-NHS-biotin with a primary amine on a cell surface protein is depicted below.

Critical Parameters and Optimization: A Scientist's Guide to Success

Achieving specific and efficient labeling of cell surface proteins requires careful consideration of several experimental parameters.

| Parameter | Recommendation | Rationale and Scientific Insight |

| Cell Health and Confluency | Use healthy, actively growing cells at 80-90% confluency. | Healthy cells maintain membrane integrity, which is crucial for preventing the internalization of Sulfo-NHS-biotin and subsequent labeling of intracellular proteins. High confluency ensures a sufficient amount of protein for downstream analysis. |

| Reaction Buffer | Use an amine-free buffer, such as Phosphate-Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS), at a pH of 7.2-8.0. | Buffers containing primary amines (e.g., Tris or glycine) will compete with the target proteins for reaction with the Sulfo-NHS-biotin, thereby reducing labeling efficiency.[9] The reaction rate increases with higher pH, but the rate of hydrolysis of the NHS ester also increases, which can lower efficiency. A pH of 7.2-8.0 offers a good compromise.[5] |

| Sulfo-NHS-Biotin Concentration | Typically 0.25-1.0 mg/mL. The optimal concentration should be determined empirically for each cell type and experimental setup. | A higher concentration can increase labeling efficiency but may also impact cell viability. It is recommended to start with a concentration of 0.5 mg/mL and optimize as needed. |

| Reaction Temperature | 4°C (on ice) or room temperature. | Performing the incubation at 4°C can reduce the active internalization of the biotin reagent by endocytosis, thus enhancing the specificity for cell surface proteins.[4][6] |

| Incubation Time | 15-30 minutes. | A shorter incubation time minimizes potential effects on cell viability and reduces the chances of internalization. The optimal time may vary between cell types. |

| Quenching | Use a buffer containing a primary amine, such as 100 mM glycine or Tris, to stop the reaction. | The primary amines in the quenching buffer will react with any excess Sulfo-NHS-biotin, effectively stopping the labeling reaction and preventing non-specific labeling during subsequent steps.[4] |

Experimental Protocols: From Cell Culture to Labeled Lysate

This section provides detailed, step-by-step protocols for the biotinylation of cell surface proteins on both adherent and suspension cells.

Materials

-

Healthy, sub-confluent cell culture (adherent or suspension)

-

Sulfo-NHS-Biotin (stored at -20°C with desiccant)

-

Ice-cold, sterile Phosphate-Buffered Saline (PBS), pH 8.0

-

Ice-cold Quenching Buffer (e.g., PBS containing 100 mM glycine or Tris)

-

Cell scraper (for adherent cells)

-

Refrigerated centrifuge

-

Microcentrifuge tubes

Protocol: Labeling of Adherent Cells

-

Cell Preparation: Aspirate the culture medium from the plate of adherent cells.

-

Washing: Gently wash the cells twice with ice-cold PBS (pH 8.0) to remove any residual culture medium containing proteins and amines.[4]

-

Biotinylation Reaction:

-

Immediately before use, prepare the Sulfo-NHS-biotin solution in ice-cold PBS (pH 8.0) at the desired concentration (e.g., 0.5 mg/mL).

-

Add the Sulfo-NHS-biotin solution to the cells, ensuring the entire cell monolayer is covered.

-

Incubate on a rocking platform at 4°C for 30 minutes.[10]

-

-

Quenching: Aspirate the biotinylation solution and immediately add ice-cold Quenching Buffer. Incubate for 5-10 minutes at 4°C with gentle agitation to quench any unreacted Sulfo-NHS-biotin.[4]

-

Final Washes: Wash the cells three times with ice-cold PBS to remove excess reagent and quenching buffer.

-

Cell Lysis: The cells are now ready for lysis using a buffer compatible with your downstream application (see Section 4.2).

Protocol: Labeling of Suspension Cells

-

Cell Preparation: Pellet the suspension cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C).

-

Washing: Gently resuspend the cell pellet in ice-cold PBS (pH 8.0) and pellet again. Repeat this wash step twice to remove all traces of culture medium.[8]

-

Biotinylation Reaction:

-

Immediately before use, prepare the Sulfo-NHS-biotin solution in ice-cold PBS (pH 8.0) at the desired concentration.

-

Resuspend the cell pellet in the Sulfo-NHS-biotin solution at a concentration of approximately 1 x 107 cells/mL.

-

Incubate on a rotator or rocker at 4°C for 30 minutes.

-

-

Quenching: Pellet the cells and resuspend them in ice-cold Quenching Buffer. Incubate for 5-10 minutes at 4°C with gentle mixing.

-

Final Washes: Pellet the cells and wash them three times with ice-cold PBS.

-

Cell Lysis: The biotinylated cell pellet is now ready for lysis.

Downstream Applications: Unlocking the Potential of Biotinylated Proteins

The true power of cell surface biotinylation lies in the ability to subsequently isolate and analyze the labeled proteins.

Experimental Workflow Overview

Cell Lysis and Affinity Purification

Lysis Buffer Considerations:

The choice of lysis buffer is critical and depends on the downstream application. For affinity purification using streptavidin beads, RIPA buffer is a common choice as it effectively solubilizes membrane proteins. However, the detergent composition can affect the efficiency of elution from streptavidin beads.[4] It is crucial to include protease inhibitors in the lysis buffer to prevent protein degradation.

Protocol for Streptavidin Affinity Purification:

-

Lysate Preparation: Lyse the biotinylated cells in a suitable lysis buffer containing protease inhibitors. Clarify the lysate by centrifugation to remove cellular debris.

-

Bead Preparation: Wash streptavidin-conjugated agarose or magnetic beads with the lysis buffer to equilibrate them.

-

Binding: Add the clarified cell lysate to the equilibrated streptavidin beads and incubate with gentle rotation for 1-2 hours at 4°C to allow for the binding of biotinylated proteins.

-

Washing: Pellet the beads and wash them extensively with lysis buffer to remove non-specifically bound proteins. A series of washes with buffers of increasing stringency (e.g., high salt, non-ionic detergents) can further reduce background.[11]

-

Elution: Elute the bound biotinylated proteins from the streptavidin beads. This is typically achieved by boiling the beads in SDS-PAGE sample buffer. For applications where native proteins are required, elution can be performed with a buffer containing a high concentration of free biotin, although this is less efficient due to the strong biotin-streptavidin interaction.[4]

Analysis by Western Blotting

Western blotting is a common method to detect specific biotinylated proteins.

-

SDS-PAGE: Separate the eluted proteins by SDS-PAGE.

-

Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[10]

-

Blocking: Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Detection:

-

For a specific protein of interest: Incubate the membrane with a primary antibody against the target protein, followed by an appropriate HRP-conjugated secondary antibody.

-

To detect all biotinylated proteins: Incubate the membrane with HRP-conjugated streptavidin.

-

-

Visualization: Detect the signal using a chemiluminescent substrate.

Self-Validating Systems: Essential Controls for Scientific Rigor

To ensure the validity of your results, it is imperative to include the following controls in your experiments:

-

Negative Control (Unlabeled Cells): Process a sample of cells that have not been treated with Sulfo-NHS-biotin in parallel. This control is essential to identify proteins that bind non-specifically to the streptavidin beads.

-

Positive Control (Total Lysate): Analyze a small fraction of the total cell lysate before affinity purification. This allows you to confirm the presence of your protein of interest in the starting material.

-

Loading Control: When performing western blots, probe for a known intracellular protein (e.g., GAPDH or Aldolase A) in the eluted fraction.[12] The absence of this protein confirms that the biotinylation was specific to the cell surface and that the cells remained intact during the labeling process. Conversely, probing for a known plasma membrane protein, such as Na+/K+-ATPase, can serve as a positive control for successful enrichment.[12]

Troubleshooting: A Guide to Common Pitfalls and Their Solutions

| Problem | Possible Cause(s) | Recommended Solution(s) |

| Low or no biotinylation | Inactive Sulfo-NHS-biotin reagent (hydrolyzed). | Sulfo-NHS-biotin is moisture-sensitive.[9] Always allow the reagent to equilibrate to room temperature before opening. Prepare the solution immediately before use and discard any unused portion. |

| Presence of primary amines in the reaction buffer. | Use an amine-free buffer such as PBS or HBSS.[9] | |

| Insufficient concentration of Sulfo-NHS-biotin. | Empirically determine the optimal concentration for your cell type. | |

| High background/non-specific binding | Incomplete quenching of the reaction. | Ensure the quenching step is performed thoroughly with a sufficient concentration of a primary amine-containing buffer. |

| Inadequate washing of streptavidin beads. | Increase the number and stringency of washes after the binding step. Consider using buffers with higher salt concentrations or different detergents.[11] | |

| Cell lysis during biotinylation. | Ensure cells are healthy and handled gently. Perform the labeling at 4°C to minimize cell stress and endocytosis.[6] | |

| Detection of intracellular proteins | Loss of membrane integrity. | Use healthy, sub-confluent cells. Minimize mechanical stress during handling. Include a viability assay post-labeling to confirm cell health. |

| Reagent internalization. | Perform the labeling reaction at 4°C to reduce endocytosis.[6] |

References

-

Comprehensive Discovery of the Accessible Primary Amino Group-Containing Segments from Cell Surface Proteins by Fine-Tuning a High-Throughput Biotinylation Method. (2022). PMC. [Link]

-

How can I reduce non-specific binding of protein using Streptavidin beads?. (2021). ResearchGate. [Link]

-

A Simple Elution Strategy for Biotinylated Proteins Bound to Streptavidin Conjugated Beads using Excess Biotin and Heat. (n.d.). PMC. [Link]

-

Biotin labeling and quantitation of cell-surface proteins. (2001). PubMed. [Link]

-

Cell Surface Protein Biotinylation and Analysis. (n.d.). Bio-protocol. [Link]

-

Guidelines for plasma membrane protein detection by surface biotinylation. (n.d.). PMC. [Link]

-

An optimized isolation of biotinylated cell surface proteins reveals novel players in cancer metastasis. (n.d.). PMC. [Link]

-

(PDF) Cell surface biotinylation in the determination of epithelial membrane polarity. (n.d.). ResearchGate. [Link]

-

Non-specific serum binding to streptavidin in a biotinylated peptide based enzyme immunoassay. (1996). PubMed. [Link]

-

sBioSITe enables sensitive identification of the cell surface proteome through direct enrichment of biotinylated peptides. (2023). PMC. [Link]

-

High-throughput Biotinylation of Proteins. (n.d.). PMC. [Link]

-

Benchmarking and Automating the Biotinylation Proteomics Workflow. (2024). PMC. [Link]

-

Halflife of a protein / Biotinylation basic questions. (2012). ResearchGate. [Link]

-

Cell Surface Protein Biotinylation and Analysis. (n.d.). Bio-protocol. [Link]

-

Critical reagents for ligand-binding assays: process development methodologies to enable high-quality reagents. (2022). Future Science. [Link]

-

BioID PULL-DOWN TO IDENTIFY CANDIDATE PROTEINS Materials. (n.d.). Cold Spring Harbor Laboratory Press. [Link]

-

Surface biotinylation of cytotoxic T lymphocytes for in vivo tracking of tumor immunotherapy in murine models. (2016). NIH. [Link]

-

Pull-down Assay on Streptavidin Beads and Surface Plasmon Resonance Chips for SWATH-MS-based Interactomics. (n.d.). Cancer Genomics & Proteomics. [Link]

-

(PDF) Benchmarking and Automating the Biotinylation Proteomics Workflow. (2024). ResearchGate. [Link]

-

Purification or Removal of Biotin and Biotinylated Biomolecules with Magnetic Beads. (n.d.). Cytiva. [Link]

-

Addressing NHS Chemistry: Efficient Quenching of Excess TMT Reagent and Reversing TMT Overlabeling in Proteomic Samples by Methylamine. (n.d.). PMC. [Link]

-

Differential biotin labelling of the cell envelope proteins in lipopolysaccharidic diderm bacteria: Exploring the proteosurfaceome of Escherichia coli using sulfo-NHS-SS-biotin and sulfo-NHS-PEG4-bismannose-SS-biotin. (n.d.). PubMed. [Link]

-

Cell-surface tethered promiscuous biotinylators enable comparative small-scale surface proteomic analysis of human extracellular vesicles and cells. (2022). eLife. [Link]

-

How to determine reactivity of NHS esters on biotinylation and cross-linking reagents. (2015). G-Biosciences. [Link]

-

An optimized isolation of biotinylated cell surface proteins reveals novel players in cancer metastasis. (n.d.). PMC. [Link]

Sources

- 1. Avidin-Biotin Interaction | Thermo Fisher Scientific - US [thermofisher.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. store.sangon.com [store.sangon.com]

- 4. A Simple Elution Strategy for Biotinylated Proteins Bound to Streptavidin Conjugated Beads using Excess Biotin and Heat - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Comprehensive Discovery of the Accessible Primary Amino Group-Containing Segments from Cell Surface Proteins by Fine-Tuning a High-Throughput Biotinylation Method - PMC [pmc.ncbi.nlm.nih.gov]

- 6. assets.fishersci.com [assets.fishersci.com]

- 7. assets.fishersci.com [assets.fishersci.com]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Determining Cell-surface Expression and Endocytic Rate of Proteins in Primary Astrocyte Cultures Using Biotinylation - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Biotinylation Efficiency with Sulfo-NHS-Biotin

Welcome to the technical support resource for Sulfo-NHS-biotin labeling. As Senior Application Scientists, we've designed this guide to provide not just protocols, but the underlying rationale to empower you to diagnose and resolve common issues encountered during biotinylation experiments. Our goal is to help you achieve consistent and optimal labeling of your proteins, antibodies, and other amine-containing macromolecules.

Frequently Asked Questions (FAQs)

Here we address the most common initial questions regarding the use of Sulfo-NHS-biotin.

Q1: What is the optimal pH for biotinylating my protein with Sulfo-NHS-biotin?

The optimal pH range for the reaction between Sulfo-NHS-biotin and primary amines (like the side chain of lysine residues) is between 7 and 9.[1][2][3][4] The reaction rate increases with higher pH. However, a competing reaction, the hydrolysis of the NHS-ester, also accelerates at higher pH, which can inactivate the reagent before it couples to the protein.[1][5] Therefore, a pH range of 7.2-8.0 is a recommended starting point for most applications, balancing efficient labeling with reagent stability.[2][6]

Q2: Which buffers should I use for the biotinylation reaction?

It is critical to use amine-free buffers. Buffers containing primary amines, such as Tris or glycine, will compete with your target molecule for reaction with the Sulfo-NHS-biotin, significantly reducing labeling efficiency.[2][3][4][6][7]

Recommended Buffers:

If your protein is in a buffer containing primary amines, a buffer exchange must be performed via dialysis or a desalting column before starting the biotinylation.[3][6]

Q3: Can I prepare a stock solution of Sulfo-NHS-biotin and store it for later use?

No, it is strongly advised not to prepare stock solutions of Sulfo-NHS-biotin for storage. The N-hydroxysuccinimide (NHS) ester moiety is highly susceptible to hydrolysis in aqueous solutions, rendering it non-reactive.[1][6] The reagent should be dissolved in a suitable solvent (e.g., ultrapure water) immediately before use.[3][6] Any unused reconstituted reagent should be discarded.[1][3][6]

Q4: How should I properly store and handle the solid Sulfo-NHS-biotin reagent?

Sulfo-NHS-biotin is moisture-sensitive.[1][6] It should be stored at -20°C with a desiccant.[1][3][6] Crucially, before opening the vial, it must be allowed to equilibrate to room temperature.[3][6] This prevents atmospheric moisture from condensing onto the cold powder, which would lead to hydrolysis and inactivation of the reagent.[2]

Q5: How do I stop the biotinylation reaction and remove the excess reagent?

The reaction can be quenched by adding a buffer containing primary amines, such as Tris or glycine.[1][8] A final concentration of 25-100mM is typically effective.[1][8] After quenching, the excess, unreacted Sulfo-NHS-biotin and the hydrolyzed biotin byproduct can be removed by dialysis or with a desalting spin column.[2][3][6] This purification step is essential before performing any quantification assays, like the HABA assay, to ensure accurate measurement of biotin incorporation.[1][6]

In-Depth Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving low biotinylation efficiency.

Problem: Low or No Biotinylation Detected

This is the most common issue. The underlying cause can often be traced to one of the following factors.

Visual Troubleshooting Workflow

The following diagram outlines a logical flow for troubleshooting poor biotinylation outcomes.

Caption: A step-by-step decision tree for troubleshooting low biotinylation.

Detailed Analysis of Potential Causes and Solutions

| Possible Cause | Explanation | Recommended Solution |

| Hydrolyzed Reagent | The NHS-ester of Sulfo-NHS-biotin is highly susceptible to hydrolysis, especially in the presence of moisture.[1][6] Using old or improperly stored/handled reagent is a primary cause of failure. | Always use freshly prepared reagent for each experiment.[3][6] Ensure the vial is brought to room temperature before opening to prevent condensation.[2][3][6] Discard any unused reconstituted reagent.[1][3][6] |

| Presence of Competing Amines | Buffers containing primary amines (e.g., Tris, glycine) or other amine-containing additives (e.g., sodium azide) will compete with the primary amines on your protein, drastically reducing labeling efficiency.[2][3][4][6][7] | Ensure your protein is in an amine-free buffer like PBS. If necessary, perform a buffer exchange via dialysis or a desalting column before starting the biotinylation reaction.[3][6] |

| Suboptimal pH | The reaction of Sulfo-NHS esters with primary amines is pH-dependent. At pH values below 7, the reaction is slow. While the reaction is faster at pH > 8, the rate of hydrolysis also increases significantly, reducing the amount of active reagent available.[1][5] | Verify the pH of your reaction buffer and adjust to the 7.2-8.0 range if necessary.[2][6] |

| Insufficient Molar Excess of Biotin | The ratio of biotin reagent to protein is critical for efficient labeling. For dilute protein solutions, a higher molar excess of biotin is required to drive the reaction forward.[2] | As a starting point, a 20- to 50-fold molar excess is often recommended for antibodies.[2] You may need to optimize this ratio for your specific protein. |

| Low Protein Concentration | Labeling efficiency can be lower with dilute protein solutions (<1 mg/mL) due to less favorable reaction kinetics. | If possible, concentrate your protein before biotinylation.[2] |

| Inaccessible Primary Amines | The primary amines (N-terminus and lysine side chains) on your protein of interest may be sterically hindered or buried within the protein's tertiary structure, making them unavailable for labeling. | Consider using a biotinylation reagent with a longer spacer arm to overcome potential steric hindrance.[2] |

Problem: Poor Protein Recovery After Desalting/Purification

| Possible Cause | Explanation | Recommended Solution |

| Protein Precipitation | The desalting process or buffer conditions may be causing your protein to precipitate. This can be due to changes in buffer composition, pH, or protein concentration during the purification process. | Ensure the desalting column is equilibrated with a suitable buffer for your protein's stability. Consider adding stabilizing agents (e.g., glycerol) if compatible with downstream applications. |

| Incorrect Column Choice | The molecular weight cut-off (MWCO) of the desalting column may be inappropriate for your protein, leading to its loss during the purification step. | Select a desalting column with an MWCO that is significantly smaller than the molecular weight of your protein to ensure its retention.[2] |

Experimental Protocols

Protocol 1: Standard Protein Biotinylation with Sulfo-NHS-Biotin

This protocol provides a general procedure for biotinylating a protein. Optimization may be required for your specific application.

Materials:

-

Protein of interest (1-10 mg/mL in amine-free buffer)

-

Sulfo-NHS-biotin

-

Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0

-

Quenching Buffer: 1M Tris-HCl, pH 7.5

-

Desalting columns or dialysis equipment

-

Ultrapure water

Procedure:

-

Prepare the Protein Sample: Ensure your protein is at a suitable concentration in an amine-free buffer (e.g., PBS). If your protein is in a buffer containing amines, perform a buffer exchange.[3][6]

-

Calculate the Required Amount of Biotin: Determine the amount of Sulfo-NHS-biotin needed to achieve the desired molar excess (e.g., 20-fold).

-

Prepare Sulfo-NHS-biotin Solution: Immediately before use, warm the vial of Sulfo-NHS-biotin to room temperature.[3][6] Dissolve the required amount in ultrapure water to make a 10 mM solution (e.g., 2.2 mg in 500 µL).[3][6]

-

Reaction: Add the freshly prepared Sulfo-NHS-biotin solution to your protein sample.

-

Incubation: Incubate the reaction at room temperature for 30-60 minutes or on ice for 2 hours.[6]

-

Quenching (Optional but Recommended): Add Quenching Buffer to a final concentration of 50-100 mM and incubate for 15 minutes at room temperature.

-

Purification: Remove excess, non-reacted biotin and byproducts using a desalting column or by dialysis against an appropriate buffer.[2][3][6]

Biotinylation Reaction Workflow Diagram

Caption: Workflow for protein biotinylation using Sulfo-NHS-biotin.

Protocol 2: Quantification of Biotinylation using the HABA Assay

The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is a common method to estimate the degree of biotin incorporation.[1] It relies on the displacement of HABA from avidin by biotin, which causes a decrease in absorbance at 500 nm.[1]

Materials:

-

Biotinylated protein sample (purified)

-

HABA/Avidin solution

-

Spectrophotometer and cuvettes

Procedure:

-

Pipette the HABA/Avidin solution into a cuvette and measure the absorbance at 500 nm (A500_HABA/Avidin).

-

Add a known volume of your biotinylated protein sample to the cuvette, mix well, and wait for the reading to stabilize.

-

Measure the absorbance at 500 nm again (A500_HABA/Avidin/Biotin).

-

Calculate the change in absorbance (ΔA500 = A500_HABA/Avidin - A500_HABA/Avidin/Biotin).

-

Use the change in absorbance and the molar extinction coefficient of the HABA/Avidin complex to calculate the concentration of biotin in your sample. This allows you to determine the average number of biotin molecules per protein molecule.

Note: Detailed calculations can be found in the documentation provided with HABA assay kits.[6]

Understanding the Chemistry: Reaction vs. Hydrolysis

Successful biotinylation hinges on the competition between two reactions: the desired reaction with primary amines and the undesirable hydrolysis of the Sulfo-NHS-ester.

Caption: The competition between amine reaction and hydrolysis of Sulfo-NHS-biotin.

As the diagram illustrates, while higher pH favors the reaction with amines, it more significantly accelerates hydrolysis.[5] A study by Grumbach and Veh (1991) demonstrated that the half-life of a similar compound, sulpho-NHS-LC-biotin, was less than 15 minutes at pH values above 8.0, but exceeded 2 hours at pH values below 6.5.[5] This underscores the importance of working within the recommended pH 7.2-8.0 range and using the reagent promptly after reconstitution to maximize the desired reaction pathway.[5]

References

-

HOOK™ Sulfo-NHS-Biotin Product Manual. G-Biosciences. [Link]

-

Grumbach, I. M., & Veh, R. W. (1991). Sulpho-N-hydroxysuccinimide activated long chain biotin. A new microtitre plate assay for the determination of its stability at different pH values and its reaction rate with protein bound amino groups. Journal of Immunological Methods, 140(2), 205–210. [Link]

-

EZ-Link Sulfo-NHS-LC-Biotin Product Information Sheet. Fisher Scientific. [Link]

Sources

- 1. assets.fishersci.com [assets.fishersci.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. store.sangon.com [store.sangon.com]

- 4. assets.fishersci.com [assets.fishersci.com]

- 5. Sulpho-N-hydroxysuccinimide activated long chain biotin. A new microtitre plate assay for the determination of its stability at different pH values and its reaction rate with protein bound amino groups - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. store.sangon.com [store.sangon.com]

- 8. documents.thermofisher.com [documents.thermofisher.com]

Optimizing incubation time and temperature for biotinylation reactions.

A Senior Application Scientist's Guide to Incubation Time and Temperature

Welcome to the technical support center. As a senior application scientist, I understand that successful bioconjugation hinges on the precise control of reaction parameters. Biotinylation, while a robust and widely used technique, is a delicate balance between achieving a high degree of labeling and preserving the structural and functional integrity of your target molecule. This guide provides in-depth, field-proven insights into mastering two of the most critical variables in your biotinylation workflow: incubation time and temperature.

Here, we will move beyond simple protocol steps to explore the underlying chemical principles, empowering you to make informed decisions and troubleshoot effectively.

Frequently Asked Questions (FAQs)

This section addresses the most common questions researchers have when setting up their biotinylation reactions.

Q1: What are the standard, "go-to" incubation conditions for a typical protein biotinylation using an NHS-ester reagent?

For most antibody and protein labeling experiments using N-hydroxysuccinimide (NHS) ester-based biotin reagents, a reliable starting point is to incubate the reaction for 30-60 minutes at room temperature (20-25°C) or for 2 hours on ice (approx. 4°C) .[1][2] Many standard protocols recommend a 30-minute incubation at room temperature as it provides a good balance between reaction efficiency and protein stability.[2][3]

Q2: Why would I choose to incubate at 4°C instead of room temperature?

Incubating at 4°C is the preferred method for several key scenarios:

-

Protein Stability: If your protein is known to be sensitive, unstable, or prone to aggregation, the lower temperature helps maintain its native conformation throughout the labeling process.[4][5]

-

Preventing Aggregation: High temperatures can sometimes promote protein aggregation, especially at high concentrations or with extensive labeling.[6] A 4°C incubation minimizes this risk.

-

Extended Reaction Times: If you need to perform a very long incubation (e.g., overnight) to label a protein with few reactive sites, 4°C is essential. It significantly slows the rate of hydrolysis of the biotin reagent in the aqueous buffer, ensuring it remains active for a longer duration.[7]

Q3: How does temperature mechanistically affect the biotinylation reaction?

Temperature has a dual effect on the reaction, creating a critical optimization challenge:

-

Reaction Kinetics: Like most chemical reactions, increasing the temperature increases the rate of the desired reaction between the biotin reagent (e.g., NHS ester) and the primary amines on your protein.[7] This means you can achieve a target degree of labeling faster at room temperature than on ice.

-

Reagent Hydrolysis: The primary competing reaction is the hydrolysis of the NHS ester, which renders the biotin reagent inactive. This undesirable hydrolysis reaction is also accelerated by higher temperatures and, particularly, by higher pH.[8][9]

Therefore, the goal is to find a temperature that maximizes the labeling reaction while minimizing both reagent hydrolysis and any potential for protein denaturation.

Q4: Can I incubate my reaction for longer than the recommended time to get more labeling?

You can, but it's a strategy of diminishing returns, especially at room temperature. After a certain point (often around 1-2 hours at RT), the majority of the NHS-ester reagent will have either reacted with the protein or become hydrolyzed.[3] Extending the time further may not significantly increase the degree of biotinylation but could increase the risk of protein degradation or aggregation. If a higher degree of labeling is required, it is often more effective to increase the molar excess of the biotin reagent rather than simply extending the incubation time. For longer incubations, it is highly recommended to perform them at 4°C.[1][7]

Troubleshooting Guide: Time and Temperature Issues

This guide addresses specific problems you may encounter and provides direct, actionable solutions.

Problem: My biotinylation efficiency is very low or non-existent.

-

Possible Cause 1: Incubation time was too short or the temperature was too low.

-

Scientific Rationale: The reaction may not have had sufficient time or energy to proceed to completion, especially if the target protein has few accessible primary amines or if you are using a low molar ratio of biotin.

-

Solution: First, confirm that your reagents and buffer are optimal (see below). Then, systematically increase the incubation time. For a room temperature reaction, try extending the incubation from 30 minutes to 60 or 90 minutes. Alternatively, if you were incubating on ice, switch to a room temperature incubation. Always verify your results with a quantitative method like a HABA assay to measure the molar substitution ratio (MSR).[10]

-

-

Possible Cause 2: The biotin reagent was hydrolyzed before it could react.

-

Scientific Rationale: NHS-ester reagents are highly moisture-sensitive.[7][11] If the reagent vial is opened while still cold, atmospheric moisture will condense on the powder, causing rapid hydrolysis. Hydrolysis also occurs in your aqueous reaction buffer, a process accelerated by higher temperatures and pH.[9]

-

Solution: Always allow the biotin reagent vial to fully equilibrate to room temperature before opening it.[11] Prepare the solution of the biotin reagent immediately before use; do not prepare stock solutions for storage.[7][11] If you suspect hydrolysis is occurring too quickly in your reaction, consider lowering the temperature from room temperature to 4°C and extending the incubation time accordingly.

-

Problem: I'm seeing significant precipitation or aggregation of my protein.

-

Possible Cause 1: The incubation temperature is too high for my protein.

-

Scientific Rationale: The combination of chemical modification and thermal stress can cause proteins to partially unfold and expose hydrophobic regions, leading to aggregation.[5][6] This is a common issue for proteins that are inherently unstable.

-

Solution: Immediately reduce the incubation temperature. If you are working at room temperature, switch all subsequent experiments to 4°C or on ice.[1] You may need to compensate for the slower reaction rate by increasing the incubation time (e.g., from 30 minutes at RT to 2 hours at 4°C).

-

-

Possible Cause 2: The incubation was too long, leading to over-biotinylation.

-

Scientific Rationale: Attaching an excessive number of biotin molecules can alter the protein's surface charge and conformation, leading to a loss of solubility and aggregation.[4][12][13]

-

Solution: Perform a time-course experiment to find the optimal incubation period. Set up identical reactions and quench them at different time points (e.g., 15, 30, 60, and 120 minutes). Analyze each sample for both the degree of biotinylation and for signs of aggregation (e.g., via SDS-PAGE or dynamic light scattering). This will allow you to identify the time point that yields sufficient labeling without inducing precipitation.

-

Data Summary: Recommended Incubation Conditions

This table provides starting points for optimizing your biotinylation reactions. Note that these are general guidelines and empirical validation is always required for a new system.

| Condition / Target Molecule | Recommended Temperature | Recommended Incubation Time | Rationale & Key Considerations |

| Standard Protocol (e.g., robust IgG) | Room Temp (20-25°C) | 30 - 60 minutes | Provides a rapid and efficient reaction for stable proteins.[3][14] Most common starting point. |

| Sensitive or Aggregation-Prone Proteins | 4°C (on ice) | 2 - 4 hours | Minimizes the risk of protein denaturation and aggregation.[1][4] The slower reaction rate is compensated by a longer incubation time. |

| Difficult-to-Label Proteins | Room Temp (20-25°C) | 2 hours | For proteins with few accessible amines, a longer incubation at a moderate temperature can increase yield. Monitor closely for aggregation. |

| Overnight Incubations | 4°C (on ice) | 8 - 12 hours | Necessary only for very challenging labeling scenarios. The low temperature is critical to preserve the activity of the biotin reagent over the extended period.[7] |

Workflow & Diagrams

Logical Workflow for Optimizing Time and Temperature

The process of optimizing your biotinylation reaction should be systematic. This diagram illustrates the decision-making process for troubleshooting and refining your protocol.

Caption: Troubleshooting decision tree for biotinylation optimization.

Experimental Protocol: Time-Course Optimization of Protein Biotinylation

This protocol provides a framework for systematically determining the optimal incubation time for your specific protein.

1. Preparation:

- Prepare your protein at a concentration of 1-10 mg/mL in an amine-free buffer (e.g., PBS, pH 7.4).[15] Buffers containing primary amines like Tris or glycine are incompatible and must be removed.[15][16]

- Allow the vial of NHS-ester biotin reagent to warm completely to room temperature before opening.

- Immediately before use, dissolve the biotin reagent in an anhydrous solvent like DMSO or DMF to create a 10 mM stock solution.[3]

2. Reaction Setup:

- Set up a single, larger-volume biotinylation reaction to ensure consistency. For example, combine 500 µL of your protein solution with the calculated volume of 10 mM biotin reagent to achieve a desired molar excess (a 20:1 ratio is a good starting point). Mix gently but thoroughly.

- Start a timer immediately after adding the biotin reagent.

3. Time-Course Sampling:

- At each designated time point (e.g., T=15 min, T=30 min, T=60 min, T=120 min), withdraw an aliquot (e.g., 100 µL) from the main reaction tube.

- Immediately quench the reaction in the aliquot by adding a quenching buffer (e.g., 10 µL of 1M Tris-HCl, pH 8.0) to a final concentration of ~50-100 mM.[1] This will consume any unreacted biotin reagent. Let the quenched aliquot sit for 15-30 minutes.

4. Purification and Analysis:

- For each quenched time-point aliquot, remove the excess and quenched biotin reagent using a desalting column (e.g., a PD-10 column) equilibrated with your desired storage buffer (e.g., PBS).[4][15]

- Assess Biotinylation Level: Use a HABA assay or a similar method to determine the molar substitution ratio (moles of biotin per mole of protein) for each time point.[10]

- Assess Protein Integrity:

- Run each time-point sample on an SDS-PAGE gel. Look for the appearance of high-molecular-weight smears or bands, which indicate aggregation.

- If possible, perform a functional assay on each sample to ensure the protein's biological activity is retained.

5. Interpretation:

- Plot the molar substitution ratio against incubation time.

- Compare this data with your protein integrity analysis.